molecular formula C15H14N6O B2599496 2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone CAS No. 1797637-17-2

2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone

Cat. No. B2599496
CAS RN: 1797637-17-2
M. Wt: 294.318
InChI Key: XKMWOYWKXYZJBQ-UHFFFAOYSA-N
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Description

2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone is a useful research compound. Its molecular formula is C15H14N6O and its molecular weight is 294.318. The purity is usually 95%.
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Scientific Research Applications

Efficient Synthesis of Heterocycles

This compound serves as a building block in the efficient synthesis of benzothiazole- and benzimidazole-based heterocycles. Research by Darweesh et al. (2016) demonstrates its utility in microwave-mediated synthesis processes, facilitating the creation of novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, among others. This study underscores the compound's versatility in generating diverse heterocyclic structures, contributing significantly to medicinal chemistry and material science applications Efficient, microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles.

Biological Activities

Another aspect of its application includes the exploration of biological activities. Abdel‐Aziz et al. (2011) synthesized new derivatives from a similar compound, revealing potent immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes. These compounds also exhibited significant inhibitory effects on LPS-stimulated NO generation, showcasing their potential as multipotent compounds with promising biological activities, particularly in the realm of immunology and inflammation Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]- benzimidazole Derivatives and their Biological Activities.

Novel Pyrimidine Derivatives

Further research by Abdel‐Aziz et al. (2008) on the synthesis of novel pyrazolo[1,5‐a]pyrimidine, 1,2,4‐triazolo[1,5‐a]pyrimidine, and other derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety illustrates the compound's role in generating new chemical entities. These entities have shown moderate effects against various bacterial and fungal species, indicating potential applications in developing new antimicrobial agents Synthesis of some novel pyrazolo[1,5‐a]pyrimidine, 1,2,4‐triazolo[1,5‐a]pyrimidine, pyrido[2,3‐d]pyrimidine, pyrazolo[5,1‐c]‐1,2,4‐triazine and 1,2,4‐triazolo[5,1‐c]‐1,2,4‐triazine derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety.

Antifungal Agent Synthesis

Moreover, the compound's relevance extends to the synthesis of antifungal agents, as indicated by Butters et al. (2001) in their work on voriconazole, a broad-spectrum triazole antifungal agent. This research highlights the compound's importance in setting relative stereochemistry during the synthesis process, contributing to the development of effective antifungal treatments Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent.

properties

IUPAC Name

2-(benzotriazol-1-yl)-1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O/c22-15(9-21-14-4-2-1-3-13(14)18-19-21)20-6-5-12-11(8-20)7-16-10-17-12/h1-4,7,10H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMWOYWKXYZJBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)CN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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